molecular formula C7H10N2O2 B6432429 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- CAS No. 92716-39-7

2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)-

Cat. No.: B6432429
CAS No.: 92716-39-7
M. Wt: 154.17 g/mol
InChI Key: TXZXBDHQIUALAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an isopropyl-substituted hydrazine with a suitable diketone, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized pyrazines .

Scientific Research Applications

Chemistry: In chemistry, 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine: In medicine, derivatives of 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- are investigated for their therapeutic potential. They may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them candidates for drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- is unique due to its isopropyl substitution, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

4-propan-2-yl-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(10)7(9)11/h3-5H,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZXBDHQIUALAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CNC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244246
Record name 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92716-39-7
Record name 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92716-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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